Ilorasertib - 1227939-82-3

Ilorasertib

Catalog Number: EVT-288109
CAS Number: 1227939-82-3
Molecular Formula: C25H21FN6O2S
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ilorasertib has been used in trials studying the treatment of Myelodysplasia, Solid Neoplasm, Advanced Cancers, Advanced Solid Tumors, and Acute Myelogenous Leukemia, among others.
Ilorasertib is an orally bioavailable, adenosine triphospate mimetic, and inhibitor of Aurora kinases, vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor (PDGFRs), with potential antineoplastic activity. Upon administration, ilorasertib selectively binds to and inhibits Aurora kinases A, B and C, which may disrupt both the assembly of the mitotic spindle apparatus and chromosome segregation, and inhibit both cellular division and proliferation in Aurora kinase-overexpressing tumor cells. In addition, ilorasertib selectively binds to and inhibits VEGFRs and PDGFRs, which may result in the inhibition of both angiogenesis and tumor cell proliferation in VEGFR/PDGFR-overexpressing tumor cells. This agent also inhibits the Src family of cytoplasmic tyrosine kinases. Aurora kinases A, B and C, are serine/threonine kinases that play essential roles in mitotic checkpoint control and are overexpressed by a wide variety of tumor cell types. Both VEGFRs and PDGFRs are receptor tyrosine kinase families whose members may be upregulated in various tumor cell types.
Overview

Ilorasertib is a small molecule inhibitor primarily targeting Aurora kinases, specifically Aurora A, B, and C. It also inhibits other kinases such as RET tyrosine kinase, platelet-derived growth factor receptor beta, and Fms-like tyrosine kinase 1. This compound is under investigation for its potential therapeutic applications in treating various cancers, including leukemia and solid tumors. The compound's ability to interfere with cell cycle regulation makes it a significant candidate for cancer therapeutics .

Source and Classification

Ilorasertib is classified as an antitumor agent due to its mechanism of action that disrupts mitotic processes in cancer cells. It is sourced from synthetic chemical pathways designed to optimize its efficacy against specific kinases involved in tumor growth and progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ilorasertib involves several key steps starting from precursor molecules. The general procedure includes:

  1. Reaction Conditions: The synthesis typically requires organic solvents, catalysts, and controlled temperatures to maximize yield and purity.
  2. Synthetic Routes: Commonly employed methods include:
    • Multi-step synthesis: Involves sequential reactions to build the complex structure of Ilorasertib.
    • Optimization: Adjustments in reaction conditions to enhance the efficiency of the synthesis process.

Industrial production scales up these methods using continuous flow reactors and automated systems to ensure consistent quality and output .

Molecular Structure Analysis

Structure and Data

Ilorasertib has a molecular formula of C25H21FN6O2S and a molecular weight of 525.0 g/mol. The compound's structure features several functional groups that contribute to its biological activity:

  • InChI Key: SUKMSIXFLFTNHO-UHFFFAOYSA-N
  • Structural Characteristics: The presence of fluorine and sulfur atoms within the molecular framework is critical for its interaction with target kinases.

The compound's structural complexity allows it to effectively bind to the active sites of various kinases, thereby inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Ilorasertib undergoes several types of chemical reactions:

  1. Oxidation: Can lead to the formation of oxidized derivatives under specific conditions.
  2. Reduction: Modifies functional groups within the molecule.
  3. Substitution: Allows for the introduction or replacement of functional groups, potentially altering biological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions vary based on the desired outcome, often requiring precise control over temperature and pH levels .

Mechanism of Action

Ilorasertib functions primarily through the inhibition of Aurora kinases, which play a crucial role in cell division. Its mechanism can be summarized as follows:

  • Inhibition of Phosphorylation: Ilorasertib inhibits histone H3 phosphorylation, which is essential for chromosome alignment during mitosis.
  • Disruption of Spindle Assembly Checkpoint: By inhibiting Aurora B kinase, Ilorasertib affects the spindle assembly checkpoint, leading to improper chromosomal segregation and ultimately inducing apoptosis in cancer cells .

Data from clinical trials indicate that Ilorasertib has shown promising results in reducing tumor growth in various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ilorasertib is typically presented as a solid compound.
  • Solubility: Solubility characteristics are crucial for its formulation in therapeutic applications.

Chemical Properties

  • Stability: The compound's stability under various conditions is essential for its efficacy as a drug.
  • Reactivity: Its reactivity profile allows it to interact selectively with target kinases while minimizing off-target effects.

Relevant data from studies indicate that Ilorasertib maintains stability under physiological conditions, which is advantageous for therapeutic use .

Applications

Ilorasertib has several scientific applications:

  • Cancer Research: Used extensively as a tool compound to study kinase inhibition mechanisms and signal transduction pathways.
  • Cellular Assays: Employed in assays to investigate effects on cell proliferation and apoptosis.
  • Therapeutic Development: Under investigation for potential use in treating various cancers, particularly those resistant to conventional therapies.

Ilorasertib represents a significant advancement in targeted cancer therapies, providing insights into the role of kinase inhibitors in oncology .

Properties

CAS Number

1227939-82-3

Product Name

Ilorasertib

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea

Molecular Formula

C25H21FN6O2S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)

InChI Key

WPHKIQPVPYJNAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

Solubility

Soluble in DMSO, not in water

Synonyms

ABT348; ABT-348; ABT 348; Abbott 968660; Ilorasertib

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.